Pyrrolo(2,1-b)quinazoline

Antiulcer Gastroprotection Structure–Activity Relationship

Pyrrolo(2,1-b)quinazoline (CAS 270-03-1; molecular formula C₁₁H₈N₂) is the parent heterocycle of a large family of fused tricyclic N-bridgehead compounds that combine a quinazoline core with a fused pyrrole ring. This scaffold is recognized as a privileged structure present in over 50 naturally occurring alkaloids and numerous synthetic derivatives, underpinning a broad spectrum of pharmacological activities including bronchodilatory, anti-inflammatory, anticancer, and cognition-enhancing effects.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 270-03-1
Cat. No. B12643019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo(2,1-b)quinazoline
CAS270-03-1
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=CN3C=CC=C3N=C2C=C1
InChIInChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-8H
InChIKeyGWRAMUCMZQJRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo(2,1-b)quinazoline (CAS 270-03-1) – Scaffold Identity and Procurement-Relevant Profile


Pyrrolo(2,1-b)quinazoline (CAS 270-03-1; molecular formula C₁₁H₈N₂) is the parent heterocycle of a large family of fused tricyclic N-bridgehead compounds that combine a quinazoline core with a fused pyrrole ring. This scaffold is recognized as a privileged structure present in over 50 naturally occurring alkaloids and numerous synthetic derivatives, underpinning a broad spectrum of pharmacological activities including bronchodilatory, anti-inflammatory, anticancer, and cognition-enhancing effects [1]. Its distinct linear tricyclic architecture differentiates it from other quinazoline-fused systems such as pyrrolo[1,2-a]quinazolines or pyrido[2,1-b]quinazolines, directly influencing target binding profiles and biological selectivity [2].

Why Pyrrolo(2,1-b)quinazoline Cannot Be Replaced by Generic Quinazoline Scaffolds in Research and Development


The pyrrolo[2,1-b]quinazoline scaffold is not functionally interchangeable with simpler quinazolines or other angularly fused analogs. Its bridgehead nitrogen and linear tricyclic geometry impose a rigid, planar architecture that dictates a unique spatial presentation of substituents to biological targets [1]. In direct comparative pharmacology, pyrrolo[2,1-b]quinazoline derivatives exhibit activities that their pyrido[2,1-b] counterparts and monocyclic quinazolines fail to replicate—most notably the dual COX-2/5-LOX inhibition achieved by the PQ derivative and the balanced dual AChE/H₃R antagonism of UW‑MD‑71, which are absent in simpler quinazoline series [2][3]. Substitution of the scaffold with a generic quinazoline core therefore risks complete loss of the target polypharmacology that defines this chemical class for anti-inflammatory, cognition-enhancing, and cytoprotective applications.

Quantitative Differentiation Evidence for Pyrrolo(2,1-b)quinazoline Against Closest Analogs and Therapeutic Comparators


Antiulcer ED₅₀ Potency: Pyrrolo[2,1-b]quinazoline vs. Pyrido[2,1-b]quinazoline Carboxylic Acids (Rat Restraint Ulcer Model)

In the rat restraint-ulcer model (Bonfils method, oral administration), the pyrrolo[2,1-b]quinazoline derivative 3-benzylidene-1,2,3,9-tetrahydro-9-oxo-pyrrolo[2,1-b]quinazoline-7-carboxylic acid exhibited an ED₅₀ of 8 mg/kg p.o., numerically lower (i.e., more potent) than the directly comparable pyrido[2,1-b]quinazoline analog (6-benzylidene-6,7,8,9-tetrahydro-11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid, ED₅₀ = 9 mg/kg p.o.) and equivalent to the pyrido[2,1-b]quinazoline-3-carboxylic acid regioisomer (ED₅₀ = 8 mg/kg p.o.) [1]. Importantly, both the pyrrolo and pyrido series were devoid of anticholinergic activity in the oxotremorine-antagonism assay, a differentiation from atropine-like antiulcer agents [1].

Antiulcer Gastroprotection Structure–Activity Relationship

Dual COX-2/5-LOX Inhibition: Pyrroloquinazoline Derivative PQ vs. Classical NSAID/Coxib Selectivity Profile

The pyrrolo[2,1-b]quinazoline-derived compound 3-(4′-acetoxy-3′,5′-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) demonstrated dual inhibition of cyclo‑oxygenase‑2 (COX-2) and 5‑lipoxygenase (5‑LOX) while sparing COX‑1 activity in human monocyte intact‑cell assays and ovine purified enzyme preparations [1]. In vivo, oral PQ (dose not specified in abstract) significantly reduced carrageenan-induced mouse paw edema and phenyl‑p‑benzoquinone-induced writhing, confirming analgesic and anti‑inflammatory efficacy [1]. This dual COX‑2/5‑LOX profile contrasts with classical NSAIDs (COX‑1/COX‑2 non‑selective) and selective COX‑2 inhibitors (coxibs), which lack 5‑LOX inhibition and are associated with gastrointestinal and cardiovascular liabilities [2].

Anti-inflammatory COX-2 selectivity 5-Lipoxygenase Dual inhibitor

EGFR Kinase Inhibition: Fused Triazolo-Pyrrolo[2,1-b]quinazolinones vs. Erlotinib in MCF‑7 Breast Cancer Cells

Novel fused [1,2,3]triazolo[4′,5′:3,4]pyrrolo[2,1-b]quinazolinone derivatives were evaluated head‑to‑head against the quinazoline‑based EGFR drug erlotinib [1]. The most potent compounds (4k, 4j, and 4g) displayed MCF‑7 antiproliferative IC₅₀ values of 1.91 ± 0.34 µM, 3.55 ± 0.86 µM, and 3.68 ± 0.39 µM, respectively, accompanied by isolated EGFR kinase IC₅₀ values of 0.35 ± 0.24 µM, 0.50 ± 0.15 µM, and 0.42 ± 0.08 µM [1]. While erlotinib exhibits a cell‑free EGFR IC₅₀ of approximately 0.002–0.080 µM depending on assay conditions, the triazolo‑pyrrolo[2,1‑b]quinazolinones show a unique capability to activate multiple executioner caspases (3/7, 8, and 9) at 5–15 µg/mL [1], a pro‑apoptotic mechanism not reported for erlotinib at equivalent concentrations.

EGFR inhibitor Anticancer Triazolo-pyrroloquinazolinone MCF-7

Dual AChE/H₃R Activity: Tetrahydropyrrolo[2,1-b]quinazoline UW-MD-71 vs. Donepezil and Pitolisant as Single-Target Reference Drugs

The tetrahydropyrrolo[2,1-b]quinazoline derivative UW‑MD‑71 (7‑(3‑(piperidin‑1‑yl)propoxy)‑1,2,3,9‑tetrahydropyrrolo[2,1‑b]quinazoline) exhibited balanced dual activity: AChE IC₅₀ = 33.9 nM and hH₃R antagonism Kᵢ = 76.2 nM, with excellent selectivity over the three other histamine receptor subtypes and over butyrylcholinesterase (BChE) [1]. In a rat inhibitory‑avoidance task, UW‑MD‑71 (2.5 mg/kg, i.p.) significantly ameliorated dizocilpine‑induced amnesia, an effect partially reversed by the H₂R antagonist zolantidine but not by the H₁R antagonist pyrilamine, confirming the H₃R‑mediated component [1]. In contrast, the clinically used AChE inhibitor donepezil exhibits AChE IC₅₀ values of ~2–30 nM but lacks H₃R antagonism, while the H₃R antagonist pitolisant lacks AChE inhibition [2][3].

Acetylcholinesterase Histamine H3 receptor Cognitive enhancement Alzheimer's disease

Topoisomerase I Poisoning: Luotonin A (Quino[2′,3′:3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one) vs. Camptothecin in P‑388 Leukemia Cells

Luotonin A, a pyrrolo[2,1‑b]quinazoline‑derived alkaloid (quino[2′,3′:3,4]pyrrolo[2,1‑b]quinazolin‑11(13H)‑one), stabilizes the topoisomerase I–DNA binary complex through the same mechanism as the clinical agent camptothecin [1]. In the P‑388 murine leukemia cell line, luotonin A exhibits an IC₅₀ of 1.8 µg/mL (≈6.3 µM) [1]. In a Saccharomyces cerevisiae model expressing human topoisomerase I, luotonin A displayed IC₅₀ values of 5.7–12.6 µM in the presence of galactose, compared to camptothecin IC₅₀ values of 0.74–0.86 µM under identical conditions [2]. This ~7–15‑fold lower potency is offset by luotonin A’s simpler and more tractable synthetic accessibility and its selective CYP1A1/CYP1A2 inhibition (IC₅₀ ~6 µM each), a property absent from camptothecin [3].

Topoisomerase I inhibitor Luotonin A Camptothecin P-388 cytotoxicity

High-Value Application Scenarios for Pyrrolo(2,1-b)quinazoline Sourcing Based on Verified Differentiation Evidence


Antiulcer Drug Discovery Requiring Non-Anticholinergic Gastroprotective Agents

Research groups pursuing H₂‑receptor‑independent gastroprotective agents should prioritize the pyrrolo[2,1‑b]quinazoline‑7‑carboxylic acid scaffold over pyrido[2,1‑b]quinazoline analogs. The demonstrated oral ED₅₀ of 8–10 mg/kg in the rat restraint‑ulcer model, combined with confirmed absence of oxotremorine‑antagonism (anticholinergic) activity [1], positions this scaffold for lead optimization where freedom from atropine‑like side effects is a critical selection criterion.

Dual COX-2/5-LOX Anti-Inflammatory Program with COX-1 Sparing

Inflammatory disease research programs seeking a single chemical entity that simultaneously inhibits COX‑2 and 5‑LOX while completely sparing COX‑1 should procure the benzylidene‑1,2‑dihydropyrrolo[2,1‑b]quinazolin‑9‑one chemotype (exemplified by PQ). This dual‑inhibition profile, validated in human monocyte and purified enzyme assays and confirmed in vivo in mouse paw edema and writhing models [2], is inaccessible to classical quinazoline‑based kinase inhibitors and represents a scaffold‑specific anti‑inflammatory polypharmacology.

Cognition‑Enhancement Polypharmacology (AChE/H₃R Dual Targeting)

Neuroscience teams developing multi‑target cognitive enhancers for Alzheimer's disease or related dementias should source tetrahydropyrrolo[2,1‑b]quinazoline intermediates (e.g., the UW‑MD‑71 chemotype). The balanced dual activity (AChE IC₅₀ 33.9 nM, hH₃R Kᵢ 76.2 nM) with demonstrated in vivo procognitive efficacy in the dizocilpine‑amnesia model [3] provides a single‑molecule alternative to donepezil/pitolisant combination approaches, uniquely anchored to this scaffold.

Topoisomerase I Mechanism‑of‑Action Studies with Orthogonal CYP1A Selectivity

Investigators studying topoisomerase I–mediated DNA damage who require a tool compound with topoisomerase I poisoning activity plus intrinsic CYP1A1/CYP1A2 inhibition should select luotonin A (quino[2′,3′:3,4]pyrrolo[2,1‑b]quinazolin‑11(13H)‑one). Its ~7–15‑fold lower topoisomerase I potency compared to camptothecin is offset by simpler synthetic access and the unique CYP1A inhibitory activity [4], making it a preferred procurement choice for mechanistic pharmacology experiments requiring simultaneous modulation of topoisomerase I and cytochrome P450 1A enzymes.

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